3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes dichlorophenyl, methoxyphenyl, and isoxazolecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of certain groups to form simpler compounds .
Scientific Research Applications
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acrylonitrile: This compound shares similar structural features but differs in its acrylonitrile group.
(2,6-dichlorophenyl)(3-methoxyphenyl)methanone: Another similar compound with a methanone group instead of the isoxazolecarboxamide group.
Uniqueness
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H14Cl2N2O3 |
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Molecular Weight |
377.2g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-10-15(18(23)21-11-5-3-6-12(9-11)24-2)17(22-25-10)16-13(19)7-4-8-14(16)20/h3-9H,1-2H3,(H,21,23) |
InChI Key |
PKNCEKQYTZIKSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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